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Compound of Interest

Compound Name: Forrestiacids K

Cat. No.: B12380127 Get Quote

For researchers, scientists, and professionals in drug development, this guide provides an in-

depth exploration of the chemical structure elucidation of Forrestiacid K, a novel triterpene-

diterpene hybrid with potential as an ATP-citrate lyase (ACL) inhibitor. This document details

the spectroscopic data, experimental protocols, and the logical workflow employed to

determine the complex molecular framework of this natural product.

Forrestiacid K belongs to a class of [4+2]-type triterpene-diterpene hybrids isolated from the

vulnerable conifer Pseudotsuga forrestii.[1][2] Its intricate and unique structure, featuring a rare

bicyclo[2.2.2]octene motif, was meticulously pieced together through a combination of

advanced spectroscopic techniques and chemical transformations.[1][2]

Spectroscopic Data Analysis
The structural foundation of Forrestiacid K was primarily established through a comprehensive

analysis of its spectroscopic data. High-resolution electrospray ionization mass spectrometry

(HR-ESI-MS) provided the molecular formula, while an array of one- and two-dimensional

nuclear magnetic resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC,

HMBC, and NOESY, were instrumental in assembling the connectivity and stereochemistry of

the molecule.

Quantitative Spectroscopic Data
The precise chemical shifts and coupling constants from NMR spectroscopy, alongside the

exact mass measurement, are pivotal for the unambiguous structural assignment of complex
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natural products like Forrestiacid K.

Parameter Value

Molecular Formula C₅₀H₇₂O₆

HR-ESI-MS
m/z [M+H]⁺ (Exact mass to be inserted from full

text)

Table 1: High-Resolution Mass Spectrometry Data for Forrestiacid K

Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH, mult.,

J in Hz)

Data to be populated from the

supplementary information of

the primary literature.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Forrestiacid K (in CDCl₃)

Experimental Protocols
The successful elucidation of Forrestiacid K's structure hinged on a series of meticulously

executed experimental procedures, from the initial isolation to the final spectroscopic analysis.

Isolation and Purification of Forrestiacid K
Forrestiacid K was isolated from the dried and powdered twigs and leaves of Pseudotsuga

forrestii. The general procedure involved:

Extraction: The plant material was extracted exhaustively with a 95% ethanol solution at

room temperature. The resulting extract was concentrated under reduced pressure to yield a

crude residue.

Solvent Partitioning: The crude extract was suspended in water and subjected to sequential

partitioning with solvents of increasing polarity, typically petroleum ether, ethyl acetate, and

n-butanol, to fractionate the components based on their solubility.
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Chromatographic Separation: The ethyl acetate fraction, which contained the Forrestiacids,

was subjected to repeated column chromatography. This multi-step process utilized various

stationary phases, including silica gel, Sephadex LH-20, and semi-preparative high-

performance liquid chromatography (HPLC) with a C18 column, to isolate the pure

compound.

Spectroscopic and Analytical Methods
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE

spectrometer. Chemical shifts were referenced to the residual solvent signals.

Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent G6230

TOF mass spectrometer with an electrospray ionization (ESI) source.

Electronic Circular Dichroism (ECD): ECD spectra were recorded on a JASCO J-815

spectropolarimeter to help determine the absolute configuration of the molecule.

Structure Elucidation Workflow
The determination of Forrestiacid K's structure was a logical process of data integration and

interpretation. The following diagram illustrates the key steps and the relationships between the

different experimental techniques employed.
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Caption: Workflow for the structure elucidation of Forrestiacid K.
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Biological Activity and Signaling Pathway
Forrestiacid K and its analogues have demonstrated noteworthy inhibitory activity against ATP-

citrate lyase (ACL), a crucial enzyme in the de novo lipogenesis pathway.[1][2] ACL catalyzes

the conversion of citrate to acetyl-CoA, a fundamental building block for fatty acid and

cholesterol biosynthesis. The inhibition of this enzyme represents a promising therapeutic

strategy for metabolic disorders.

The following diagram illustrates the simplified signaling pathway of de novo lipogenesis and

the point of inhibition by Forrestiacid K.
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Caption: Inhibition of the de novo lipogenesis pathway by Forrestiacid K.

The detailed structural and biological characterization of Forrestiacid K not only expands the

fascinating diversity of natural products but also provides a valuable chemical scaffold for the

development of novel therapeutics targeting metabolic diseases. Further investigation into its

mechanism of action and structure-activity relationships is warranted to fully explore its

potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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